molecular formula C22H22F6N2O2 B610962 1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride CAS No. 1386439-51-5

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride

Cat. No.: B610962
CAS No.: 1386439-51-5
M. Wt: 460.42
InChI Key: LTFVNEZXOPUABB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR1555 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of SR1555 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SR1555 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group present in the structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

SR1555 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of RORγ in various chemical processes.

    Biology: Investigated for its effects on T cell differentiation and the development of TH17 cells.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

    Industry: Utilized in the development of new drugs targeting RORγ and related pathways

Mechanism of Action

SR1555 hydrochloride exerts its effects by binding to the RORγ receptor and acting as an inverse agonist. This binding leads to the suppression of IL-17 gene expression, which is mediated by TH17 cells. The compound not only inhibits the development and function of TH17 cells but also increases the frequency of T regulatory cells. This dual action makes SR1555 hydrochloride a promising candidate for the treatment of autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SR1555 hydrochloride stands out due to its high selectivity for RORγ and its dual action of inhibiting TH17 cells while promoting T regulatory cells. This unique profile makes it a valuable tool for studying RORγ-related pathways and developing new therapeutic agents .

Properties

IUPAC Name

1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F6N2O2.ClH/c1-15(31)30-12-10-29(11-13-30)14-16-2-4-17(5-3-16)18-6-8-19(9-7-18)20(32,21(23,24)25)22(26,27)28;/h2-9,32H,10-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUOFZJUUXXRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Reactant of Route 2
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Reactant of Route 2
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone;hydrochloride

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